molecular formula C34H36N2O9S B15189675 3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate CAS No. 84964-52-3

3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate

Cat. No.: B15189675
CAS No.: 84964-52-3
M. Wt: 648.7 g/mol
InChI Key: UTAHEJRKWXIDHV-LVEZLNDCSA-N
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Description

3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring, a hydroxyethyl group, and a dibenzo thiepin moiety. It is often studied for its potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate typically involves multiple steps. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-throughput technologies and continuous flow reactors to ensure consistent production. The use of photoredox catalysis and C-H functionalization techniques can also be employed to streamline the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include various substituted piperazines, ketones, and aldehydes. These products can have different pharmacological activities and are often studied for their potential therapeutic applications .

Scientific Research Applications

3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate involves its interaction with specific molecular targets in the body. It is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. The compound may bind to dopamine D2 receptors and serotonin 5-HT2 receptors, leading to changes in neurotransmitter levels and subsequent effects on mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-(2-Hydroxyethyl)piperazino)-11-phenyl-6,11-dihydrodibenzo(b,e)thiepin bismaleate hydrate is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for a range of chemical modifications, making it a versatile compound for research and development in medicinal chemistry .

Properties

CAS No.

84964-52-3

Molecular Formula

C34H36N2O9S

Molecular Weight

648.7 g/mol

IUPAC Name

(E)-but-2-enedioic acid;2-[4-(11-phenyl-6,11-dihydrobenzo[c][1]benzothiepin-3-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C26H28N2OS.2C4H4O4/c29-17-16-27-12-14-28(15-13-27)22-10-11-24-25(18-22)30-19-21-8-4-5-9-23(21)26(24)20-6-2-1-3-7-20;2*5-3(6)1-2-4(7)8/h1-11,18,26,29H,12-17,19H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+

InChI Key

UTAHEJRKWXIDHV-LVEZLNDCSA-N

Isomeric SMILES

C1N(CCN(C1)C2=CC3=C(C(C4=CC=CC=C4CS3)C5=CC=CC=C5)C=C2)CCO.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CN(CCN1CCO)C2=CC3=C(C=C2)C(C4=CC=CC=C4CS3)C5=CC=CC=C5.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

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